molecular formula C9H8Br2O3 B088317 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid CAS No. 13811-12-6

3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid

Cat. No. B088317
CAS RN: 13811-12-6
M. Wt: 323.97 g/mol
InChI Key: RYXMOITYFVDWIR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid involves complex chemical reactions aiming to introduce specific functional groups into the molecule. For instance, 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid was synthesized as a derivative of danshensu to improve chemical stability and liposolubility, demonstrating a methodology that could be relevant for synthesizing the subject compound (Lei Chen et al., 2016).

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using techniques such as X-ray single crystal diffraction analysis. This allows for the determination of crystal structure and stereochemistry, providing insights into the molecule's 3D conformation and potential reactivity (Lei Chen et al., 2016).

Chemical Reactions and Properties

The chemical properties of 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid derivatives are influenced by the presence of functional groups. For example, halolactonization and hydroxylation reactions have been employed to synthesize 4-Halo-5-hydroxyfuran-2(5H)-ones, indicating a method for introducing halogen and hydroxyl groups into the molecular structure (Shengming Ma et al., 2004).

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystallinity are crucial for understanding the behavior of compounds under different conditions. These properties are typically assessed through experimental studies, though specific details on 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid were not found in the searched papers.

Chemical Properties Analysis

Chemical properties, including reactivity with various reagents, stability under different conditions, and the ability to undergo specific chemical transformations, are fundamental aspects of research compounds. The synthesis and structural studies provide a basis for understanding these properties by detailing how the compound and its derivatives react under synthesized conditions (Lei Chen et al., 2016); (Shengming Ma et al., 2004).

Scientific Research Applications

Use in Food Contact Materials

A related compound, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, has been evaluated for use in food contact materials . The substance is used in polyolefins in contact with foods other than fatty/high-alcoholic and dairy products . The European Food Safety Authority concluded that there is no safety concern for the consumer if its migration does not exceed 0.05 mg/kg food .

Use in Biological Activities

Some 3,5-dibromo-4-hydroxyphenyl enones, which could potentially be derived from 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid, have been synthesized and evaluated for their herbicidal, fungicidal, insecticidal, animal health, and antibacterial activities . Some of the compounds showed promising biological activities .

Use in Antioxidant Synthesis

A related compound, “3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid”, is used in the synthesis of antioxidants . The most widespread stabilizers of phenolic structure are derivatives of a methyl ester of this compound .

Use in Commodity Plastics

“Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate”, another related compound, is widely used in commodity plastics, particularly in polyethylenes and polypropylene . It has approval for use in food contact materials, such as plastic food packaging in the EU and US, amongst others . It is one of the most common polymer antioxidants, in part because of its comparatively low price .

Use in Biological Research

“®-2-Amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid”, a compound that could potentially be derived from “3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid”, is used in advanced technology research, life science-related fields, organic synthesis, and environmental measurement reagents .

Use in Industrial Production

“3-Hydroxypropionic acid”, a compound that could potentially be derived from “3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid”, is used in the industrial production of various chemicals such as acrylates . It can also be produced from glucose via pyruvate and malonyl coenzyme A .

Use in Biodegradable Polymer Synthesis

The polyester poly (3-hydroxypropionic acid) is a biodegradable polymer . The method combines the high-molecular weight and control aspects of ring-opening polymerization with the commercial availability of the beta hydroxy acid, 3-hydroxypropionic acid which is abbreviated as 3-HP . Since 3-HPA can be derived from biological sources, the resulting material, poly (3-hydroxypropionic acid) or P (3-HPA), is biorenewable .

Use in Advanced Technology Research

“®-2-Amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid”, a compound that could potentially be derived from “3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid”, is used in advanced technology research, life science-related fields, organic synthesis, and environmental measurement reagents .

Safety And Hazards

“3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid” is classified as an irritant . The Material Safety Data Sheet (MSDS) for this compound can be found online .

properties

IUPAC Name

3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O3/c10-6-3-5(1-2-8(12)13)4-7(11)9(6)14/h3-4,14H,1-2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXMOITYFVDWIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50347497
Record name 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid

CAS RN

13811-12-6
Record name 3,5-Dibromo-4-hydroxybenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13811-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
K Smith, Z Li, JJ Yang, I Weeks… - Journal of Photochemistry …, 2000 - Elsevier
Substituted aryl acridinium esters, 2,6-dimethyl-4-(2-succinimidyloxycarbonylethyl)phenyl 10-methylacridinium-9-carboxylate trifluoromethanesulphonate (3), 2,6-dimethoxy-4-(2-…
Number of citations: 35 www.sciencedirect.com
J Jacobtorweihen, M Schmitt, V Spiegler - Marine Drugs, 2022 - mdpi.com
Vertebrata lanosa is a red alga that can commonly be found along the shores of Europe and North America. Its composition of bromophenols has been studied intensely. The aim of the …
Number of citations: 2 www.mdpi.com
I Mohanty, S Tapadar, SG Moore, JS Biggs… - Msystems, 2021 - Am Soc Microbiol
Marine sponge holobionts are prolific sources of natural products. One of the most geographically widespread classes of sponge-derived natural products is the bromotyrosine alkaloids…
Number of citations: 17 journals.asm.org
M Pastrana Restrepo, E Galeano Jaramillo… - Medicinal Chemistry …, 2018 - Springer
Twenty-two halogenated l-tyrosine derivatives were synthesized to examine new substances for the treatment of Chagas disease. The synthesis of these derivatives with different …
Number of citations: 11 link.springer.com
MP Restrepo, EG Jaramillo, AM Martínez… - Journal of the Brazilian …, 2018 - SciELO Brasil
A series of twenty-one L-tyrosine derivatives with modifications in the halogenation pattern of the aromatic ring and different degree of methylations on the amine and phenolic hydroxyl …
Number of citations: 2 www.scielo.br
R Rick - American Journal of Physiology-Renal Physiology, 1994 - journals.physiology.org
The pH of the isolated frog skin epithelium was determined on a cellular and subcellular level based on the distribution of a weak organic acid, 4-bromobenzoic acid. The indicator is …
Number of citations: 10 journals.physiology.org
X Xu, Q Du, Y Meng, Z Li, H Wu, Y Li, Z Zhao… - European Journal of …, 2020 - Elsevier
Prostate cancer (PC) is the most diagnosed type of malignancy in men and the major frequently cause of cancer-related death worldwide. The androgen receptor (AR) has become a …
Number of citations: 9 www.sciencedirect.com
KM Hinz, K Meyer, A Kinne, R Schülein… - Molecular …, 2015 - academic.oup.com
Thyroid hormones (THs) are transported across cell membranes by different transmembrane transporter proteins. In previous studies, we showed marked 3,3′-diiodothyronine (3,3′-T …
Number of citations: 24 academic.oup.com
R Liu, L Liu, X Yang, H Fang - Bioorganic Chemistry, 2019 - Elsevier
Bcl-2 family proteins play a vital role for cancer cell in escaping apoptosis, and small-molecule anti-apoptotic Bcl-2 protein inhibitors have been developed as new anticancer therapies. …
Number of citations: 11 www.sciencedirect.com
X Xu, R Ge, L Li, J Wang, X Lu, S Xue, X Chen… - European Journal of …, 2018 - Elsevier
Prostate cancer (PC) is a major cause of cancer-related male death in worldwide and the identification of new and improved potent anti-PC molecules is constantly required. A novel …
Number of citations: 26 www.sciencedirect.com

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